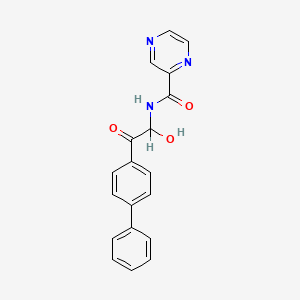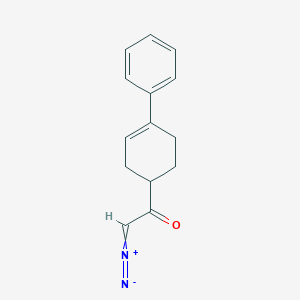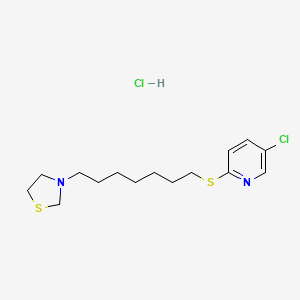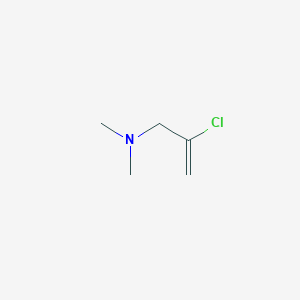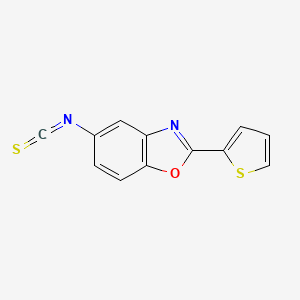
5-Isothiocyanato-2-(thiophen-2-yl)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoxazole, 5-isothiocyanato-2-(2-thienyl)- is a heterocyclic compound that features a benzoxazole core with an isothiocyanate group and a thienyl substituent. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the reaction of 2-aminophenol with various reagents. For Benzoxazole, 5-isothiocyanato-2-(2-thienyl)-, the synthesis can be achieved through the reaction of 2-aminophenol with thiourea at elevated temperatures, followed by further reactions with appropriate reagents to introduce the isothiocyanate and thienyl groups .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of catalytic systems and eco-friendly pathways. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are commonly employed to enhance the efficiency and yield of the reactions .
Chemical Reactions Analysis
Types of Reactions
Benzoxazole, 5-isothiocyanato-2-(2-thienyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can result in the formation of various substituted benzoxazole derivatives .
Scientific Research Applications
Benzoxazole, 5-isothiocyanato-2-(2-thienyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as intermediates in chemical manufacturing .
Mechanism of Action
The mechanism of action of Benzoxazole, 5-isothiocyanato-2-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound can form non-covalent interactions with biological targets, such as enzymes and receptors, leading to modulation of their activity. The isothiocyanate group is known for its ability to react with nucleophiles, which can result in the inhibition of key biological processes .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound with a simpler structure.
Benzisoxazole: A related compound with an isoxazole ring instead of an oxazole ring.
Thiazole: Another heterocyclic compound with a sulfur atom in the ring.
Uniqueness
Benzoxazole, 5-isothiocyanato-2-(2-thienyl)- is unique due to the presence of both the isothiocyanate and thienyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in scientific research and industry .
Properties
CAS No. |
51299-38-8 |
|---|---|
Molecular Formula |
C12H6N2OS2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
5-isothiocyanato-2-thiophen-2-yl-1,3-benzoxazole |
InChI |
InChI=1S/C12H6N2OS2/c16-7-13-8-3-4-10-9(6-8)14-12(15-10)11-2-1-5-17-11/h1-6H |
InChI Key |
BWXDQXUHRQAXFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(O2)C=CC(=C3)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]-](/img/structure/B14670246.png)


![4,5-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14670275.png)
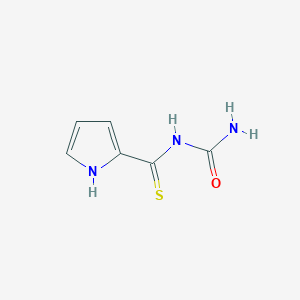
![1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide](/img/structure/B14670299.png)
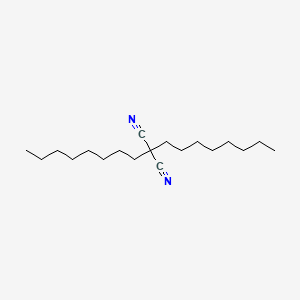
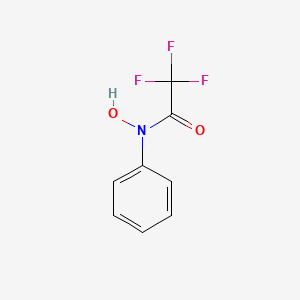
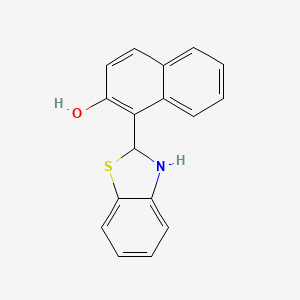
![bis[[1,4a-Dimethyl-7-(1-methylethyl)tetradecahydrophenanthryl]methyl] phthalate](/img/structure/B14670347.png)
